N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide
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Overview
Description
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide is a chemical compound with the molecular formula C21H20N2O4S and a molecular weight of 396.4595 g/mol . This compound is characterized by its complex structure, which includes a methoxyaniline group, a sulfonyl group, and a methylbenzamide group.
Preparation Methods
The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using reagents such as sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Chemical Reactions Analysis
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, leading to the accumulation of toxic intermediates and subsequent cell death .
Comparison with Similar Compounds
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-{4-[(4-aminophenyl)sulfonyl]phenyl}-3-methylbenzamide: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-3-chlorobenzamide:
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H20N2O4S/c1-15-4-3-5-16(14-15)21(24)22-17-8-12-20(13-9-17)28(25,26)23-18-6-10-19(27-2)11-7-18/h3-14,23H,1-2H3,(H,22,24) |
InChI Key |
UASBILJFLUAIDA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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